D-Allose

Oncology Head and neck cancer Rare sugar therapeutics

D-Allose (CAS 2595-97-3) is the essential C-3 epimer of D-glucose validated for cancer metabolism and ischemia-reperfusion research. Unlike D-glucose, it selectively inhibits cancer cell proliferation via TXNIP-mediated G1 arrest, spares mitochondrial ATP while reducing glycolytic ATP, suppresses ROS generation, and provides neuroprotection through Gal-3/TLR4/PI3K/AKT pathway inhibition. Its transport is SGLT1-specific, making it a precise tool for sodium-dependent glucose transport studies. With near-zero caloric value and ~80% sucrose sweetness, this rare sugar is procurement-critical for anti-proliferative, oxidative stress, and metabolic intervention research. Standard B2B supply available.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 2595-97-3
Cat. No. B117823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose
CAS2595-97-3
Synonymsallose
allose, (D)-isomer
allose, (L)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1
InChIKeyWQZGKKKJIJFFOK-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allose (CAS 2595-97-3) – Rare Sugar Procurement Guide for Oncology and Metabolic Research


D-Allose (CAS 2595-97-3) is a naturally occurring rare monosaccharide and a C-3 epimer of D-glucose [1]. It is classified as an aldohexose with the molecular formula C6H12O6 and exists predominantly in the pyranose form . As a rare sugar, D-allose is present in limited quantities in nature and is characterized by approximately 80% of the sweetness of sucrose with an energy value close to zero [2]. It has attracted significant research attention for its distinct physiological functions, including anti-proliferative, anti-oxidative, anti-inflammatory, and ischemia-reperfusion protective effects, which are not shared by its abundant epimer D-glucose [3].

Why D-Allose Cannot Be Substituted by D-Glucose or Other Common Sugars in Specialized Research


D-Allose cannot be generically substituted by D-glucose or other common monosaccharides due to fundamental differences in biological activity, metabolic fate, and molecular targeting. Although D-allose is a C-3 epimer of D-glucose, this single stereochemical difference confers distinct biological properties that are absent in D-glucose. Notably, D-glucose at concentrations up to 20 mM has been shown to have negligible effects on cancer cell proliferation, whereas D-allose exhibits significant anti-proliferative activity through specific induction of thioredoxin-interacting protein (TXNIP) and subsequent G1 cell cycle arrest [1]. Furthermore, D-allose suppresses reactive oxygen species generation and regulates cellular redox states, effects that are not observed with D-glucose [2]. Unlike D-glucose, which serves as a primary energy source, D-allose is minimally metabolized and has an energy value close to zero, making it functionally distinct in metabolic studies [3]. These differential properties underscore that D-allose and D-glucose are not interchangeable in research applications requiring specific anti-proliferative, anti-oxidative, or ischemia-reperfusion protective outcomes.

Quantitative Differential Evidence for D-Allose vs. Structural Analogs and Functional Alternatives


D-Allose vs. D-Glucose: Differential Anti-Proliferative Activity in Head and Neck Carcinoma

D-Allose demonstrates anti-proliferative activity against head and neck squamous cell carcinoma cells that is not observed with D-glucose, D-fructose, or D-psicose. In a comparative study treating three head and neck carcinoma cell lines with these four sugars, only D-allose exhibited inhibitory effects across all three cell lines [1]. D-Allose treatment tended to interfere with intracellular D-glucose uptake and induced apoptosis, whereas the comparator sugars showed no significant growth inhibition [2].

Oncology Head and neck cancer Rare sugar therapeutics

D-Allose vs. 2-Deoxy-D-Glucose (2-DG): Selective Glycolytic ATP Inhibition with Reduced Cytotoxicity in Cardiomyocytes

D-Allose exhibits a distinct safety profile compared to 2-deoxy-D-glucose (2-DG), a known glycolytic inhibitor with anticancer properties but associated arrhythmia risk. In neonatal rat cardiomyocytes, 25 mM D-allose selectively reduced glycolytic ATP while having minimal impact on mitochondrial ATP. In contrast, 1 mM 2-DG strongly inhibited both glycolytic and mitochondrial ATP production [1]. Furthermore, D-allose demonstrated less impact on cell viability and was less cytotoxic than 2-DG; neither compound caused apoptosis under the tested conditions [2].

Cardio-oncology Glycolytic inhibition ATP metabolism

D-Allose vs. D-Allulose (D-Psicose): Divergent Intestinal Transport Mechanisms

D-Allose and D-allulose (also known as D-psicose) utilize distinct intestinal transport mechanisms despite being structural isomers. D-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine, as demonstrated by the fact that plasma D-allose levels were blocked by KGA-2727, an SGLT1-specific inhibitor [1]. In contrast, D-allulose (D-psicose), D-sorbose, and D-tagatose are transported via glucose transporter type 5 (GLUT5) but not SGLT1 in rat small intestine [2]. This differential transporter specificity has significant implications for bioavailability and potential drug-drug interactions.

Pharmacokinetics Intestinal absorption Transporter specificity

D-Allose vs. D-Glucose: Functional Differentiation Through TXNIP Induction and Glucose Uptake Inhibition

D-Allose exerts its anti-proliferative effects through a mechanism distinct from D-glucose, specifically involving the induction of thioredoxin-interacting protein (TXNIP) and subsequent inhibition of glucose uptake. In MOLT-4F leukemia cells, D-allose treatment resulted in specific and marked enhancement of intracellular TXNIP expression, followed by increased p27kip1, a cell cycle inhibitor [1]. Importantly, D-glucose utilization was significantly inhibited by D-allose, and the anti-proliferative effects of D-allose were partially suppressed by concomitant D-glucose treatment, which also reduced TXNIP expression [2]. This competitive relationship demonstrates that D-allose and D-glucose exert opposing effects on TXNIP regulation and glucose uptake in cancer cells.

Molecular mechanism TXNIP Cancer metabolism

D-Allose vs. D-Glucose: In Vivo Tumor Growth Inhibition with TXNIP-Dependent Mechanism

D-Allose demonstrates in vivo anti-tumor efficacy that is mechanistically linked to TXNIP induction and is partially reversible by D-glucose co-administration. In a head and neck cancer xenograft model, D-allose treatment reduced tumor volume at day 15 to 61% of that of the control group [1]. The anti-proliferative effects were partially suppressed by concomitant D-glucose treatment, which also reduced TXNIP expression [2]. This in vivo evidence confirms that D-allose exerts growth inhibitory effects that are both TXNIP-dependent and competitively antagonized by D-glucose, establishing a functional differentiation that cannot be replicated by D-glucose in preclinical oncology studies.

In vivo oncology Tumor xenograft Preclinical efficacy

D-Allose vs. D-Allulose (D-Psicose): Differential Sweetness Profile and Caloric Value

D-Allose and D-allulose (D-psicose) exhibit distinct sweetness profiles and caloric values, which differentiate their suitability for various food and nutraceutical applications. D-Allose provides approximately 80% of the sweetness of sucrose with an energy value close to zero [1]. In comparison, D-allulose (D-psicose) provides approximately 70% of the sweetness of sucrose and is also a zero-calorie sweetener [2]. D-Tagatose, another rare sugar comparator, provides approximately 90% sweetness to sucrose with an energy value of approximately 2 kcal/g [3].

Food science Sweetener development Caloric reduction

Validated Research and Application Scenarios for D-Allose Based on Quantitative Evidence


Oncology Research: Head and Neck Squamous Cell Carcinoma Studies Requiring Selective Anti-Proliferative Activity

Based on direct comparative evidence showing that D-allose uniquely inhibits head and neck carcinoma cell proliferation while D-glucose, D-fructose, and D-psicose show no significant effect [1], D-allose is the appropriate selection for researchers investigating TXNIP-mediated anti-cancer mechanisms in head and neck cancer models. The compound's ability to interfere with glucose uptake and induce apoptosis in these cell lines makes it particularly suitable for studies exploring metabolic interventions in HNSCC. In vivo validation showing tumor volume reduction to 61% of control at day 15 further supports its use in preclinical xenograft studies [2].

Cardio-Oncology and Glycolytic Inhibition Research: Studies Requiring Selective ATP Modulation with Reduced Cardiotoxicity

For researchers developing glycolytic inhibition strategies where 2-deoxy-D-glucose's non-selective ATP inhibition and associated arrhythmia risk are problematic, D-allose provides a validated alternative. Evidence from neonatal rat cardiomyocyte studies demonstrates that 25 mM D-allose selectively reduces glycolytic ATP while sparing mitochondrial ATP, whereas 1 mM 2-DG inhibits both ATP sources [1]. This selective mechanism, combined with reduced cytotoxicity compared to 2-DG, positions D-allose as the compound of choice for studies investigating metabolic interventions that require preservation of mitochondrial function in cardiac tissues [2].

Pharmacokinetic and Transporter Studies: SGLT1-Mediated Intestinal Absorption Research

Based on differential transport mechanism evidence showing that D-allose is absorbed via SGLT1 while D-allulose and other rare sugars utilize GLUT5 [1], D-allose is the appropriate selection for researchers investigating SGLT1-mediated intestinal transport. The demonstration that plasma D-allose levels are blocked by the SGLT1-specific inhibitor KGA-2727 provides a validated tool compound for studying sodium-dependent glucose transport mechanisms and potential drug-transporter interactions [2]. This application is particularly relevant for pharmaceutical scientists evaluating oral bioavailability of SGLT1 substrates.

Ischemia-Reperfusion Injury Research: Neuroprotective and Anti-Inflammatory Studies

Based on evidence that D-allose suppresses reactive oxygen species generation and regulates redox states in various cell lines, leading to suppression of ischemia-reperfusion injury [1], D-allose is validated for studies investigating oxidative stress-mediated tissue damage. Specific evidence from cerebral ischemia models demonstrates that D-allose exerts neuroprotective effects against acute cerebral ischemia/reperfusion injury by reducing neuroinflammation through Gal-3/TLR4/PI3K/AKT signaling pathway inhibition [2]. This positions D-allose as the compound of choice for researchers investigating therapeutic interventions for ischemic stroke and related conditions where ROS regulation and anti-inflammatory effects are critical endpoints.

Technical Documentation Hub

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38 linked technical documents
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